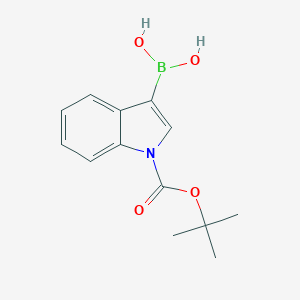

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

描述

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a tert-butoxycarbonyl (Boc) group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions generally include the use of a rhodium catalyst and a suitable solvent, such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the synthesis.

化学反应分析

Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like ethanol or water are commonly used.

Protodeboronation: Protic acids (e.g., hydrochloric acid) or radical initiators are used under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Protodeboronation: The major product is the corresponding hydrocarbon.

科学研究应用

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid has numerous applications in scientific research:

Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

Industry: The compound is used in the production of advanced materials and fine chemicals.

作用机制

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

相似化合物的比较

(1-(tert-Butoxycarbonyl)-1H-pyrazole-4-yl)boronic acid: This compound also features a Boc-protected nitrogen and a boronic acid group, but with a pyrazole ring instead of an indole ring.

Phenylboronic acid: A simpler boronic acid derivative without the Boc protection or indole ring.

Uniqueness: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is unique due to the presence of both the indole ring and the Boc protecting group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a boronic acid derivative characterized by the presence of an indole structure and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 261.08 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Table 1: Structural Features

| Property | Value |

|---|---|

| CAS Number | 181365-26-4 |

| Molecular Weight | 261.08 g/mol |

| Molecular Formula | C13H16BNO4 |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, -20°C |

Antitumor Properties

Research indicates that indole derivatives, including this compound, exhibit significant antitumor activity. These compounds can modulate biological targets involved in cell proliferation and apoptosis, making them candidates for cancer therapy. Studies have shown that they can inhibit specific cancer-related pathways, potentially leading to reduced tumor growth.

Case Study:

A study demonstrated that indole-based boronic acids could inhibit the activity of certain kinases involved in cancer progression. The specific compound was tested against various cancer cell lines, revealing IC50 values indicative of its potency in inhibiting cell growth.

Antibacterial Activity

Boronic acids have also been investigated for their ability to combat antibiotic resistance, particularly against β-lactamases. The compound has shown promise in inhibiting Ambler class B β-lactamases, which are responsible for resistance in several pathogenic bacteria.

Research Findings:

In vitro studies have indicated that this compound can enhance the efficacy of β-lactam antibiotics by inhibiting the enzymes that confer resistance. This dual action not only restores the effectiveness of existing antibiotics but also highlights the compound's potential as a lead structure for developing new antibacterial agents.

The primary mechanism through which this compound exerts its biological effects is through participation in the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Biochemical Pathways

The compound's involvement in biochemical pathways is significant for its application in drug development. It acts as a building block for synthesizing biologically active compounds and can modify biomolecules to study various biological processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| (1-(tert-butoxycarbonyl)-1H-indol-4-yl)boronic acid | Indole core with Boc group | 0.80 |

| (4-Boc-Aminophenyl)boronic acid | Aminophenyl instead of indole | 0.99 |

| tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | Different aromatic substitution | 0.81 |

| This compound | Indole core with Boc group at different position | 0.76 |

Safety and Toxicology

While exploring the biological applications of this compound, safety profiles are crucial. Toxicological assessments indicate no significant endocrine-disrupting properties or acute toxicity under standard laboratory conditions. However, proper handling protocols are necessary due to potential eye irritation and respiratory sensitization.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A common approach involves reacting tert-butyl indole precursors with bis(pinacolato)diboron (B₂Pin₂) or via palladium-catalyzed coupling. For example, a reflux reaction using sodium carbonate, tetrakis(triphenylphosphine)palladium(0), and 1,2-dimethoxyethane under nitrogen yields the product . Key factors include:

- Catalyst loading : 2–5 mol% Pd(0) for efficient coupling.

- Temperature : Reflux (~85°C) ensures activation of the boronic ester intermediate.

- Protection : The tert-butoxycarbonyl (Boc) group stabilizes the indole nitrogen during synthesis .

Q. How is the purity and structural integrity of this boronic acid verified in laboratory settings?

- Methodological Answer : Characterization combines HPLC, LC-MS, and NMR:

- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) confirms purity (>95%) .

- LC-MS : Detection of [M+H-C₄H₉OCO]⁺ fragments (m/z 243) validates Boc cleavage patterns .

- ¹H/¹³C NMR : Peaks at δ 1.4–1.6 ppm (Boc tert-butyl group) and aromatic protons (δ 6.8–8.2 ppm) confirm regioselective boronation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is required if airborne particulates form .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound perform in stereoselective Diels-Alder cycloadditions?

- Methodological Answer : The boronic acid acts as a dienophile in tandem reactions. For example, in synthesizing hexahydroindolizine derivatives, it participates in intermolecular cycloadditions with electron-deficient dienes. Key parameters:

- Catalyst : Lewis acids (e.g., BF₃·OEt₂) enhance reaction rates and stereocontrol.

- Solvent : Anhydrous THF minimizes side reactions.

- Yield : 60–75% with >90% endo selectivity .

Q. What are the challenges in reconciling conflicting stability data for this compound under acidic vs. basic conditions?

- Methodological Answer : Contradictions arise from Boc group lability:

- Acidic conditions : Rapid Boc deprotection occurs at pH <3, forming free indole-boronic acid, which may polymerize .

- Basic conditions : Boronic acid stability decreases above pH 9 due to boronate formation, reducing reactivity in cross-couplings .

- Resolution : Use buffered conditions (pH 6–8) and low temperatures (0–4°C) to balance stability and reactivity .

Q. How can researchers optimize its use in multicomponent reactions (MCRs) for drug discovery?

- Methodological Answer : The compound is a key intermediate in MCRs for indole-based pharmacophores:

- Example : One-pot Suzuki-Heck sequences with aryl halides and alkenes yield tetracyclic scaffolds. Optimize by:

- Order of addition : Add boronic acid after Pd catalyst activation.

- Ligands : XPhos enhances coupling efficiency in sterically hindered systems .

- Purity thresholds : ≥97% purity (HPLC) minimizes side reactions in MCRs .

Q. Data Contradiction Analysis

Q. Why do different studies report varying reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies stem from:

- Substrate electronic effects : Electron-deficient aryl halides react faster (e.g., 4-CF₃-C₆H₄Br vs. 4-MeO-C₆H₄Br) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate Pd catalysts. Use 1,4-dioxane for balanced performance .

- Purification artifacts : Silica gel chromatography can hydrolyze boronic acids; use cold, neutral solvents for isolation .

Q. Applications in Medicinal Chemistry

Q. What role does this boronic acid play in synthesizing kinase inhibitors?

- Methodological Answer : It is a precursor for bisindolylmaleimide analogs targeting PKC isoforms. Steps include:

- Coupling : React with maleic anhydride derivatives under Mitsunobu conditions.

- Deprotection : TFA removes the Boc group, enabling further functionalization (e.g., HCl salt formation for solubility) .

Q. Stability Under Extreme Conditions

Q. How does thermal decomposition impact its utility in high-temperature reactions?

- Methodological Answer : Above 150°C, decomposition generates CO₂ and tert-butanol, complicating reaction monitoring. Mitigate via:

属性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJZZDMFOTJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181365-26-4 | |

| Record name | (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。